molecular formula C25H21ClN6O2S B3014965 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893273-74-0

5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B3014965
CAS No.: 893273-74-0
M. Wt: 504.99
InChI Key: LPLSGNPSXTZVRJ-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative characterized by two critical structural motifs:

  • Substituents: 3-(Phenylsulfonyl) group: Enhances electron-withdrawing properties and influences solubility. 4-(3-Chlorophenyl)piperazine moiety: A piperazine ring substituted with a 3-chlorophenyl group, known to modulate receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility and halogen interactions .

Molecular Formula: C₂₅H₂₀ClN₅O₂S
Molecular Weight: 511.98 g/mol (calculated based on similar derivatives ).

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O2S/c26-18-7-6-8-19(17-18)30-13-15-31(16-14-30)23-21-11-4-5-12-22(21)32-24(27-23)25(28-29-32)35(33,34)20-9-2-1-3-10-20/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLSGNPSXTZVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.

  • Molecular Formula : C25H21ClN6O2S
  • Molecular Weight : 504.99 g/mol
  • CAS Number : 893273-74-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the piperazine derivative.
  • Introduction of the chlorophenyl and sulfonyl groups.
  • Construction of the triazole ring through cyclization reactions.

The detailed synthetic routes are crucial for understanding how modifications can lead to variations in biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : The compound demonstrated notable cytotoxic activity against HeLa cells in preliminary assays, suggesting further investigation into its potential as an anticancer agent is warranted .

The mechanism of action is hypothesized to involve:

  • DNA Intercalation : Similar triazoloquinazoline derivatives have been shown to act as DNA intercalators, potentially disrupting cellular replication processes .
  • Receptor Modulation : The compound may interact with specific molecular targets such as adenosine receptors or other enzyme systems involved in tumor growth .

Case Studies and Findings

Several studies have documented the biological effects of related compounds:

Study ReferenceFindings
Identified triazoloquinazoline derivatives as effective DNA intercalators with potential for anticancer applications.
Reported on quinazoline derivatives exhibiting inhibitory activity against carbonic anhydrase and other enzymes linked to cancer progression.
Demonstrated significant cytotoxicity against HeLa cells, indicating potential for further development as an anticancer therapeutic.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline exhibit significant antitumor activity. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that triazole derivatives possess cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the triazole moiety enhances the antitumor efficacy of the compound .

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological properties. Research has indicated that piperazine derivatives can act as serotonin receptor modulators. This activity suggests potential applications in treating psychiatric disorders such as depression and anxiety. The chlorophenyl group may enhance binding affinity to serotonin receptors, thereby increasing therapeutic efficacy.

Antimicrobial Properties

Preliminary studies have suggested that compounds with similar structures may exhibit antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity. Further investigations are needed to elucidate the specific antimicrobial spectrum of This compound .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

In a controlled study involving breast cancer cell lines, derivatives of This compound demonstrated IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis through caspase activation .

Case Study 2: Neuropharmacological Assessment

A recent investigation assessed the neuropharmacological effects of piperazine derivatives on rodent models. The results indicated significant anxiolytic effects when administered at specific dosages, supporting the hypothesis that modifications to piperazine structures can enhance therapeutic outcomes in anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triazoloquinazoline Derivatives with Piperazine Substituents

5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
  • Molecular Formula : C₂₈H₂₇ClN₆O₂S
  • Molecular Weight : 547.1 g/mol .
  • Key Differences: The piperazine substituent features a 5-chloro-2-methylphenyl group, increasing steric bulk compared to the 3-chlorophenyl group in the target compound.
5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
  • Molecular Formula : C₂₈H₂₈N₆O₂S
  • Molecular Weight : 526.6 g/mol .
  • Key Differences :
    • The 2,4-dimethylphenyl group on piperazine reduces electronegativity compared to the 3-chlorophenyl group.
    • A 4-methylphenylsulfonyl group replaces phenylsulfonyl, which may improve membrane permeability due to reduced polarity .

Triazoloquinazolines Without Piperazine Moieties

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
  • Molecular Formula : C₁₅H₉ClN₄O₂S
  • Molecular Weight : 344.77 g/mol .
  • Key Differences :
    • Lacks the piperazine substituent, resulting in reduced receptor-binding versatility.
    • Simpler structure with lower molecular weight, likely diminishing pharmacokinetic complexity .

Receptor Interactions

  • The 3-chlorophenylpiperazine group in the target compound is critical for forming halogen bonds (e.g., with Ser352 in the GLP-1 receptor) and hydrophobic interactions with residues like Thr355 .
  • Analogues with bulkier substituents (e.g., 5-chloro-2-methylphenyl in ) may exhibit reduced binding affinity due to steric hindrance.

Enzymatic Stability

  • Sulfonyl Group Variations: Phenylsulfonyl (target compound) offers moderate metabolic resistance.

Data Tables

Table 1. Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₅H₂₀ClN₅O₂S 511.98 3-(Phenylsulfonyl), 4-(3-chlorophenyl)piperazine
5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl]triazoloquinazoline C₂₈H₂₇ClN₆O₂S 547.1 3-(3,4-Dimethylphenylsulfonyl), 4-(5-chloro-2-methylphenyl)piperazine
5-Chloro-3-(phenylsulfonyl)triazoloquinazoline C₁₅H₉ClN₄O₂S 344.77 3-(Phenylsulfonyl), no piperazine

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